2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one involves multi-step organic reactions that allow for the introduction of the trimethoxyphenyl group into the chromen-4-one scaffold. A novel synthesis involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, sequentially involving Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction (Zhou et al., 2013). Another approach reported the one-pot synthesis of anionic scaffolds, substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-one, showcasing the versatility of chromen-2-one derivatives in organic synthesis (Carmel Y. et al., 2018).
Molecular Structure Analysis
The molecular structure of related chromen-4-one derivatives emphasizes the importance of the chromene core and the substituents in dictating the compound's physical and chemical properties. For instance, crystal structure analysis of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one has provided insights into the compound's crystalline form, highlighting the intra-molecular hydrogen bonding between hydroxyls and carbonyls, which is crucial for the stability of these molecules (Manolov et al., 2008).
Chemical Reactions and Properties
Chromen-4-one derivatives participate in various chemical reactions, including photocatalytic intramolecular couplings and multicomponent reactions, which are pivotal in diversifying the chemical space of these compounds. For example, the photoinduced intramolecular coupling in 3-propynyloxy-chromenones highlights the reactivity of the chromen-4-one core under photochemical conditions (Jindal et al., 2014).
Scientific Research Applications
Crystal Structure Analysis : One study focused on the crystal structure of a related compound, providing detailed insights into its molecular configuration (Manolov, Ströbele, & Meyer, 2008).
Anticancer Activity : Another research discovered that certain derivatives of this compound exhibit significant anticancer activity. It was found to be effective against various human cancer cell lines and showed potential as a telomerase inhibitor (Wang et al., 2018).
Aldose Reductase Inhibitory Activity : A study described the synthesis of a compound related to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one with potential activity as an aldose reductase inhibitor, which can be beneficial in treating diabetic complications (Igarashi et al., 2005).
Synthesis and Structural Elucidation : Research has been conducted on efficient methods for synthesizing related compounds, highlighting the potential for producing various derivatives with potential biological activities (Lichitsky, Komogortsev, & Melekhina, 2022).
Pharmaceutical Applications : The compound has been studied for its role in the facile and sustainable synthesis of various pharmaceutically interesting derivatives (Brahmachari & Nurjamal, 2017).
Nanoparticle Synthesis and Catalysis : Research also includes its use in the development of novel catalysts for organic synthesis, such as the amino glucose-functionalized silica-coated NiFe2O4 nanoparticles (Fekri et al., 2018).
Bioactive Compound Synthesis : Another study explored the synthesis of bioactive structures that could have broad applications in biomedical research (Zhou et al., 2013).
Antioxidant Properties : Investigations into the antioxidant properties of derivatives have shown promising results in different biological contexts (Stanchev et al., 2009).
Organocatalysis in Chemical Synthesis : The compound's derivatives have been used in organocatalysis, showcasing its utility in chemical synthesis (Dekamin, Eslami, & Maleki, 2013).
Photochemical Applications : Studies on photochemical transformations of related compounds have been conducted, which could have implications in developing new photoactive materials (Khanna et al., 2015).
properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-16-8-11(9-17(21-2)18(16)22-3)15-10-13(19)12-6-4-5-7-14(12)23-15/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXAJQVDUHKDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218099 | |
Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3',4',5'-Trimethoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one | |
CAS RN |
67858-30-4 | |
Record name | 3′,4′,5′-Trimethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67858-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4',5'-Trimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067858304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4',5'-TRIMETHOXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP0OD925FK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3',4',5'-Trimethoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 176 °C | |
Record name | 3',4',5'-Trimethoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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